Cervagem
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H38O5 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate |
InChI |
InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/t17-,18-,20-,21-/m1/s1 |
InChI Key |
KYBOHGVERHWSSV-VURPSTOHSA-N |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC=CC(=O)OC)O)O |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Cervagem
Prostaglandin (B15479496) Receptor Subtype Binding Affinity and Selectivity
Prostaglandin E2 (PGE2), a naturally occurring prostaglandin, is known to bind with high affinity to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4 uni-muenchen.de, ebin.pub, europa.eu, tocris.com. These receptors mediate the varied cellular responses to PGE2 and, with potentially differing affinities and efficacies, to other prostanoids and their synthetic analogues like Cervagem uni-muenchen.de, wikipedia.org, europa.eu.
Interaction with Prostaglandin E2 Receptors (EP1, EP2, EP3, EP4)
As a prostaglandin E1 analogue, this compound is understood to interact with EP receptors hku.hk, nus.edu.sg. The specific pattern of binding affinity and selectivity of this compound for each of the four EP receptor subtypes (EP1, EP2, EP3, and EP4) dictates its pharmacological profile. While the precise, detailed binding affinity data (such as Kd or Ki values) of this compound for each human EP receptor subtype across various in vitro systems were not extensively detailed in the provided search results, its classification as a PGE1 analogue and its use in clinical contexts where prostaglandin E2 and its receptors are involved strongly imply functional interactions with these receptor subtypes hku.hk, .
The EP receptor subtypes are coupled to different intracellular signaling pathways icdst.org, uni-muenchen.de, ebin.pub, biorxiv.org:
EP1 receptors are primarily coupled to Gq proteins, leading to an increase in intracellular calcium levels icdst.org, uni-muenchen.de, biorxiv.org.
EP2 receptors are coupled to Gs proteins, resulting in the activation of adenylyl cyclase and increased production of cyclic adenosine (B11128) monophosphate (cAMP) icdst.org, uni-muenchen.de, ebin.pub, biorxiv.org.
EP3 receptors exhibit complex coupling, most commonly coupling to Gi proteins to inhibit adenylyl cyclase and decrease cAMP levels. However, EP3 receptors can also couple to Gq or Gs depending on the splice variant and cellular context, influencing calcium levels or increasing cAMP icdst.org, uni-muenchen.de, ebin.pub, psu.edu.
EP4 receptors are coupled to Gs proteins, similar to EP2 receptors, leading to increased cAMP production icdst.org, uni-muenchen.de, ebin.pub, biorxiv.org. EP4 can also activate the phosphatidylinositol 3-kinase (PI3K) pathway independently of cAMP biorxiv.org.
The interaction of this compound with these receptors would consequently trigger the specific signaling cascades associated with the bound receptor subtype(s).
Comparative Analysis of Receptor Affinities with Endogenous Prostaglandins (B1171923) and Other Analogues in In Vitro Systems
Studies comparing the receptor affinities of different prostaglandin analogues provide context for understanding this compound's potential interactions. For instance, Dinoprostone, a PGE2 analogue, has shown high affinity for EP2 and EP4 receptors, with slightly lower affinity for other prostaglandin receptors. Misoprostol (B33685), another PGE1 analogue, demonstrates significant affinity for EP1 and EP3 receptors mdpi.com. Research has aimed to compare the myometrial receptor affinity of this compound with naturally occurring prostaglandins and other PGE1 analogues nus.edu.sg. While detailed quantitative comparisons involving this compound's specific binding constants (Kd or Ki) across all EP subtypes relative to PGE1, PGE2, Dinoprostone, or Misoprostol were not comprehensively provided in the search results, the differential affinities observed among other prostaglandin analogues highlight the importance of such comparisons in defining the unique pharmacological profile of this compound mdpi.com, nih.gov. The distribution of prostaglandin receptors and the specific analogue used are considered factors influencing clinical outcomes, suggesting that differences in receptor affinity profiles among analogues like Dinoprostone, Misoprostol, and by extension, this compound, are functionally significant mdpi.com.
Intracellular Signaling Cascades Triggered by this compound
Upon binding to specific EP receptor subtypes, this compound initiates intracellular signaling cascades that mediate its cellular effects. These pathways primarily involve the modulation of cyclic adenosine monophosphate (cAMP) levels and intracellular calcium (Ca2+) concentrations, consistent with the known coupling of EP receptors icdst.org, uni-muenchen.de, ebin.pub, biorxiv.org.
Modulation of Intracellular Calcium (Ca2+) Levels
This compound has been associated with effects on intracellular calcium levels core.ac.uk. Activation of EP1 receptors by prostaglandins leads to the activation of Gq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and increasing intracellular Ca2+ concentrations icdst.org, uni-muenchen.de, biorxiv.org, mdpi.com. Stimulatory prostaglandin receptors are generally understood to cause an increase in calcium influx hku.hk. While EP3 receptors are primarily known for their Gi coupling, they can also couple to Gq, thereby influencing intracellular calcium levels uni-muenchen.de, ebin.pub. The modulation of intracellular calcium is a critical signaling event involved in numerous cellular processes, including smooth muscle contraction and gene expression mdpi.com, nih.gov.
Downstream Signaling Pathways and Gene Expression Modulation in Cell Lines
The activation of cAMP and Ca2+ signaling pathways by this compound through EP receptors can lead to the modulation of various downstream signaling molecules and ultimately influence gene expression in target cells wikipedia.org. For instance, increased cAMP can activate protein kinase A (PKA), which can phosphorylate various proteins, including transcription factors, thereby altering gene expression wikipedia.org. EP2 and EP4 receptor activation can also trigger pathways such as the PI3K pathway and modulate molecules like NF-κB, CREB, and β-catenin uni-muenchen.de, biorxiv.org. These pathways are involved in diverse cellular processes, including cell proliferation, angiogenesis, and inflammatory responses uni-muenchen.de, biorxiv.org. While the general mechanisms of downstream signaling and gene expression modulation by EP receptors are established, specific studies detailing the comprehensive gene expression profile changes induced directly by this compound in various cell lines were not prominently featured in the provided search results. Research on gene expression in cervical cancer cell lines, for example, has explored changes in response to factors like radiation or other treatments, but not specifically in relation to this compound nih.gov, nih.gov, mdpi.com, jmb.or.kr, jci.org. However, given this compound's interaction with EP receptors, it is expected to influence gene expression patterns downstream of the activated signaling pathways in a cell-type-specific manner.
Table 1: General EP Receptor Coupling and Signaling
| EP Receptor Subtype | Primary G Protein Coupling | Primary Signaling Pathway | Effect on cAMP | Effect on Intracellular Ca2+ |
| EP1 | Gq | Phospholipase C - IP3 | No direct effect | Increase |
| EP2 | Gs | Adenylyl Cyclase | Increase | No direct effect |
| EP3 | Gi (variable Gq/Gs) | Adenylyl Cyclase (variable PLC/Adenylyl Cyclase) | Decrease (variable) | Variable |
| EP4 | Gs | Adenylyl Cyclase (also PI3K) | Increase | No direct effect |
Table 2: Comparative Receptor Affinities (Examples for Context)
| Compound | EP1 Affinity | EP2 Affinity | EP3 Affinity | EP4 Affinity | Reference |
| PGE2 | High | High | High | High | tocris.com |
| Dinoprostone | Slightly Lower | Highest | Slightly Lower | Highest | mdpi.com |
| Misoprostol | Great | Not specified | Great | Not specified | mdpi.com |
| This compound | Not specified | Not specified | Not specified | Not specified |
Biochemical and Enzymatic Interactions
The biochemical and enzymatic interactions of this compound are central to its mechanism of action and its fate within biological systems. These interactions encompass its metabolic transformation and its binding to specific cellular receptors.
Metabolism in In Vitro and Animal Models
Studies investigating the metabolic fate of gemeprost (B1671425) have provided insights into its biotransformation and elimination. Following administration, systemic absorption of gemeprost is limited, with approximately 12-28% of the administered dose reaching the systemic circulation after vaginal administration. lipidmaps.orgwikipedia.org Peak plasma concentrations are typically observed within 2-3 hours following vaginal administration. lipidmaps.orgwikipedia.org
The compound undergoes rapid metabolism. After intravenous administration, gemeprost is quickly metabolized through hydrolysis to its free acid form, exhibiting a short half-life of 10-15 minutes. lipidmaps.orgwikipedia.org The resultant free acid is subsequently inactivated through enzymatic processes, specifically β- and ω-oxidation. lipidmaps.orgwikipedia.org Elimination of the compound and its metabolites primarily occurs via the renal route, with approximately 50% of the absorbed dose being eliminated in the urine within the first 24 hours. lipidmaps.orgwikipedia.org
While specific detailed data tables from in vitro or dedicated animal model metabolism studies were not extensively available in the provided sources, the described metabolic pathways and pharmacokinetic parameters are typically elucidated through such experimental approaches. The rapid hydrolysis and subsequent oxidation highlight the significant enzymatic processing gemeprost undergoes within the body.
Interactions with Relevant Enzymes and Cofactors
The primary molecular interaction of this compound involves its binding to prostaglandin receptors. As a prostaglandin E1 analog, gemeprost acts as an agonist at prostaglandin E2 and E3 receptors. lipidmaps.orgwikipedia.org This binding initiates downstream cellular signaling cascades that mediate its pharmacological effects, particularly in stimulating uterine contractions and promoting cervical ripening. lipidmaps.orgwikipedia.org
In addition to its receptor interactions, the metabolism of gemeprost involves specific enzymatic activities. The initial step of hydrolysis to the free acid is an enzymatically driven process. Subsequently, the inactivation of the free acid through β- and ω-oxidation also relies on enzymatic machinery. lipidmaps.orgwikipedia.org While the specific enzymes catalyzing these reactions were not identified in the provided information, these metabolic steps are crucial enzymatic interactions that determine the duration and intensity of gemeprost's action.
No specific interactions with cofactors directly involved in the binding or primary enzymatic transformation of gemeprost were detailed in the consulted literature.
Metabolic and Pharmacokinetic Data for Gemeprost
| Parameter | Value | Route of Administration (where specified) |
| Systemic Absorption | 12-28% | Vaginal |
| Time to Peak Plasma Conc. | 2-3 hours | Vaginal |
| Half-life (after IV) | 10-15 minutes | Intravenous |
| Urinary Excretion (% of dose) | ~50% | Not specified (of absorbed dose) |
Note: The data presented in this table is derived from the text and represents key metabolic and pharmacokinetic parameters reported for gemeprost. The generation of truly interactive data tables is beyond the scope of this format.
Preclinical Biological Studies of Cervagem
In Vitro Investigations of Tissue-Level Effects
In vitro studies using isolated uterine and cervical tissues, as well as cellular and organotypic models, have provided insights into the direct effects of Cervagem on reproductive tract tissues.
Research utilizing isolated uterine and cervical tissues has investigated the cellular responses to this compound. Studies involving cervical tissue explants have examined the production of substances like interleukin-8 (IL-8), a chemokine involved in attracting neutrophils, which are implicated in cervical ripening. researchgate.net These studies have shown that human cervical tissue is capable of producing significant amounts of IL-8 in vitro. researchgate.net The cellular composition of the cervix includes epithelial cells, fibroblasts, and smooth muscle cells, which are responsible for synthesizing the extracellular matrix and respond to physiological signals. nih.gov In vitro models using cultured cervical epithelial cells have been developed to study their biological characteristics and responses. nih.gov Organotypic models, which reconstruct the three-dimensional architecture of cervical tissue, are also used to assess cellular responses in a more physiologically relevant context. biorxiv.orgnih.govresearchgate.net
Cervical ripening involves significant remodeling of the extracellular matrix (ECM), particularly the disorganization and degradation of collagen fibers, which are the primary structural components conferring rigidity to the cervix. nih.govresearchgate.netgla.ac.ukresearchgate.net In vitro studies using tissue cultures have investigated how this compound influences these processes. The ECM is composed mainly of collagen (primarily type I and type III), elastin, proteoglycans, and glycoproteins, providing structural support and influencing cell behavior. researchgate.netnih.govarvojournals.orgmdpi.com Changes in ECM properties, such as collagen content and organization, significantly impact the mechanical strength and elasticity of the tissue. nih.govresearchgate.netresearchgate.netmdpi.com
Studies have shown that agents mimicking cervical ripening can lead to the disorganization of collagen fiber structure. nih.gov In vitro models using collagen scaffolds are employed to study cell-matrix interactions and the ability of cells, such as fibroblasts, to remodel and organize collagen fibrils. thermofisher.combiocompare.comnih.gov Disorganized collagen scaffolds can interfere with the ability of fibroblasts to deposit organized ECM. nih.gov While specific detailed research findings on this compound's direct effects on collagen fiber disorganization in tissue cultures from the provided sources are limited, the known mechanism of action of prostaglandins (B1171923) in cervical ripening suggests an influence on ECM remodeling processes. nih.govresearchgate.net The process involves enzymatic breakdown of collagen and an increase in ground substance. gla.ac.uk
Cervical ripening is often described as an inflammatory process involving the influx of immune cells and the release of inflammatory mediators. nih.govgla.ac.uk In vitro studies using cellular and organotypic models have explored the inflammatory and immunological responses elicited by various stimuli in the female reproductive tract. While direct studies specifically detailing this compound's induction of inflammatory/immunological responses in these models were not prominently found, related research provides context.
Studies using human cervicovaginal epithelial cells and organotypic models have investigated responses to inflammatory stimuli and anti-inflammatory agents like lactic acid. monash.edunih.gov These models demonstrate that epithelial cells can produce inflammatory cytokines and chemokines. monash.edunih.gov The presence and distribution of immune cells, such as T lymphocytes, macrophages, and dendritic cells, in the cervix, particularly in the transformation zone, suggest that this area is an important site for immune responses in the lower female genital tract. nih.govnih.gov Inflammation in the female reproductive tract is associated with increased levels of pro-inflammatory cytokines and chemokines. nih.gov Organotypic models, which better replicate the in vivo environment, are valuable for studying these complex interactions. nih.govresearchgate.netmonash.edunih.gov
Extracellular Matrix Remodeling and Collagen Fiber Disorganization in Tissue Cultures
In Vivo Studies in Animal Models
In vivo studies in animal models are crucial for evaluating the systemic effects and comparative potency of this compound.
Animal studies have been conducted to assess the potency and efficacy of gemeprost (B1671425) (this compound) in inducing cervical changes. These studies have demonstrated that gemeprost is significantly more potent than naturally occurring prostaglandins like prostaglandin (B15479496) E1, prostaglandin E2, or prostaglandin F2α. nps.org.aumedsinfo.com.au Specifically, animal studies indicate that gemeprost is 10 to 200 times more potent than these prostaglandins. nps.org.aumedsinfo.com.au Animal models are widely used in reproductive research to study processes like cervical ripening and parturition, although there can be species-specific differences in physiological responses. nih.govresearchgate.net Comparative studies in different animal models help to understand the translatability of findings to humans. nih.govmkscienceset.commdpi.com
| Compound | Relative Potency (vs. PGE1, PGE2, PGF2α) | Animal Model(s) | Source |
| Gemeprost (this compound) | 10-200 times more potent | Animals | nps.org.aumedsinfo.com.au |
In vivo studies in animal models also provide information on the physiological responses elicited by this compound in various organ systems. While the primary target is the reproductive tract, prostaglandins can have effects on other systems due to their widespread presence and functions. nps.org.aumedsinfo.com.au
Animal studies have indicated that the acute toxic effects of gemeprost are similar to those of PGE1, including relaxation of smooth muscle, which can lead to hypotension and depression of the central nervous system. nps.org.aumedsinfo.com.au Clinically valuable signs of impending toxicity observed in animals may include sedation, tremor, convulsion, dyspnea, abdominal pain, and diarrhea (potentially bloody), as well as palpitations or bradycardia. nps.org.aumedsinfo.com.au These observations highlight the potential for systemic physiological effects beyond the reproductive system. Animal models are frequently used to study the physiological modulation of various interventions on different organ systems. frontiersin.orgnih.gov Understanding these systemic responses in animal models is an important part of preclinical evaluation. nih.gov
| Organ System | Observed Physiological Response (Animal Models) | Source |
| Smooth Muscle | Relaxation, leading to hypotension | nps.org.aumedsinfo.com.au |
| Central Nervous System | Depression | nps.org.aumedsinfo.com.au |
| Gastrointestinal | Abdominal pain, diarrhea (potentially bloody) | nps.org.aumedsinfo.com.au |
| Cardiovascular | Palpitations, bradycardia | nps.org.aumedsinfo.com.au |
| Respiratory | Dyspnea | nps.org.aumedsinfo.com.au |
Histopathological and Morphological Changes Induced by this compound in Animal Tissues
Preclinical studies utilizing animal models have investigated the histopathological and morphological changes in tissues, particularly the cervix, following exposure to prostaglandins, including gemeprost (this compound). These studies aim to elucidate the mechanisms by which prostaglandins induce cervical ripening, a process involving significant alterations in the composition and structure of the cervical connective tissue.
Animal studies have demonstrated an increase in hydration and hyaluronic acid concentration in the cervix. oup.comoup.com However, these studies have shown no change in the concentration of sulphated glycosaminoglycans. oup.comoup.com The precise translation of these biochemical and morphological changes into altered mechanical properties that facilitate cervical dilatation remains an area of ongoing research. oup.comoup.com It has been hypothesized that the organization of cervical connective tissue components, rather than solely their concentration, may play a crucial role in these mechanical property changes. oup.comoup.com
Biochemical studies have indicated a reduction in pepsin-extractable collagen in the cervix after prostaglandin administration. oup.com Complementary histological studies have revealed a decrease in polymerized collagen. oup.com Changes in glycosaminoglycan levels following prostaglandin administration appear less consistent across studies. oup.com While some histological studies have not demonstrated a change in glycosaminoglycan concentration, biochemical studies have shown an increase in the ratio of sulphated glycosaminoglycans to collagen. oup.com
Magnetic Resonance Imaging (MRI) has been explored as a non-invasive method to assess changes in cervical connective tissues in clinical settings. oup.comoup.com Studies using prostaglandins (specifically misoprostol (B33685) in one cited instance, which is also a prostaglandin analogue used for cervical ripening) have detected significant changes in physical parameters of the cervix, including a reduction in cervical length and an increase in transverse diameter and the diameter of the internal os. oup.comoup.com Changes in cervical stromal signal intensity detected by MRI have been less consistent. oup.com
The observed morphological changes in the cervix, such as softening and effacement, are critical for cervical ripening. oup.com These changes are achieved through complex modifications of the tissue's composition and structural organization. oup.com
Based on the research findings, the following table summarizes some of the key observed changes in animal cervical tissue following prostaglandin administration:
| Tissue Component/Parameter | Observed Change in Animal Studies (Prostaglandins) | Source Type |
| Hydration | Increase | Animal Studies |
| Hyaluronic Acid Concentration | Increase | Animal Studies |
| Sulphated Glycosaminoglycan Conc. | No Change | Animal Studies |
| Pepsin-Extractable Collagen | Reduction | Biochemical Study |
| Polymerized Collagen | Decrease | Histological Study |
| Glycosaminoglycan Concentration | Inconsistent/No Change | Histological Study |
| Ratio of Sulphated Glycosaminoglycans to Collagen | Increase | Biochemical Study |
| Cervical Length | Reduction (observed with misoprostol) | MRI Study |
| Cervical Transverse Diameter | Increase (observed with misoprostol) | MRI Study |
| Diameter of Internal Os | Increase (observed with misoprostol) | MRI Study |
| Cervical Stromal Signal Intensity | Less Consistent Changes (observed with misoprostol) | MRI Study |
Chemical Synthesis and Structural Research of Cervagem and Analogues
Historical Development of Gemeprost (B1671425) Synthesis
The historical development of Gemeprost synthesis is rooted in the broader efforts to synthesize and modify natural prostaglandins (B1171923). Following the successful synthesis of natural prostaglandins, researchers focused on creating synthetic analogues with altered properties, such as increased potency, modified pharmacokinetic profiles, and reduced side effects google.comgoogle.com. The synthesis of Gemeprost, a PGE1 analogue, represents a significant step in this field. Early preparative methods for Gemeprost were detailed in patents filed in the late 1970s newdrugapprovals.org. These initial synthetic efforts laid the groundwork for the production of this specific prostaglandin (B15479496) analogue for clinical use. The development was driven by the observed biological activities of prostaglandins on smooth muscle and cervical tissue nps.org.aupatsnap.commedsinfo.com.au.
Advanced Synthetic Pathways and Methodologies for Cervagem Production
While detailed, step-by-step laboratory procedures for advanced Gemeprost synthesis are typically found in specialized chemical literature and patents, general approaches to prostaglandin analogue synthesis, including those potentially applicable to Gemeprost, have been discussed. One mentioned approach in patent literature related to prostaglandin analogues is the conjugate addition method google.comgoogle.com. This involves the addition of a nucleophile to a carbon-carbon double bond conjugated to an electron-withdrawing group, a common strategy in organic synthesis for constructing complex molecules like prostaglandins. Patent information also references the synthesis of intermediates from furan (B31954) derivatives as a route to hydroxycyclopentenones, which are key structural components of prostaglandins google.com. The goal of advanced synthetic methodologies is often to achieve high yields, stereoselectivity, and purity of the final product. The synthesis of prostaglandin analogues like Gemeprost requires precise control over the stereochemistry of multiple chiral centers within the molecule to ensure biological activity.
Structure-Activity Relationship Studies of this compound Analogues for Mechanistic Elucidation
Structure-Activity Relationship (SAR) studies of Gemeprost and its analogues aim to understand how specific features of the molecular structure influence its biological activity, particularly its effects on uterine contraction and cervical ripening. Gemeprost is a synthetic analogue of prostaglandin E1, with specific modifications at positions 16 and 2, as well as being a methyl ester nps.org.aunewdrugapprovals.orgmedsinfo.com.augoogle.combioline.org.br. These structural alterations differentiate it from natural PGE1 and contribute to its pharmacological profile.
Key structural features of Gemeprost include the cyclopentane (B165970) ring, the two side chains, the hydroxyl groups at positions 11 and 15, the ketone group at position 9, the methyl ester at position 1, and the double bonds nps.org.auwikipedia.orgnewdrugapprovals.orgnih.govwikidata.orgmedsinfo.com.auuni.lunih.gov. The presence of methyl groups at the 16 position and the trans double bond at the 2-3 position are specific modifications in Gemeprost compared to the parent PGE1 nps.org.aunewdrugapprovals.orgmedsinfo.com.augoogle.com.
SAR studies on prostaglandin E1 analogues have shown that modifications to the structure can significantly impact potency, duration of action, and route of administration effectiveness bioline.org.br. For example, methyl esterification of the carboxyl group of PGE1 can increase anti-secretory potency and extend duration of action bioline.org.br. The transfer of the hydroxyl group from C15 to C16 and the addition of a methyl group at C16, as seen in misoprostol (B33685) (another PGE1 analogue), can influence oral potency and duration bioline.org.br.
Gemeprost's specific structural modifications contribute to its potent uterotonic effects and its ability to soften and dilate the cervix nps.org.aupatsnap.comdrugbank.compatsnap.comnih.govmedsinfo.com.au. It is reported to be significantly more potent than natural prostaglandins E1, E2, or F2α in animal studies nps.org.auogmagazine.org.aumedsinfo.com.au. The mechanism involves binding and acting as an agonist at prostaglandin receptors, likely including EP2 and EP3 receptors, leading to increased intracellular calcium levels and subsequent myometrial contractions and cervical changes drugbank.compatsnap.comnih.gov. SAR studies help to elucidate which parts of the Gemeprost molecule are crucial for receptor binding affinity and activation, providing insights into the molecular basis of its biological activity. Research findings comparing Gemeprost to other prostaglandins like misoprostol in clinical settings, while primarily focused on efficacy and tolerability, indirectly inform SAR by highlighting differences in their performance which can be linked to their structural variations nih.govgfmer.choup.compsu.eduoup.com.
Chemical Properties of Gemeprost
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₈O₅ | nps.org.auwikipedia.orgnewdrugapprovals.orgwikidata.orgmedsinfo.com.au |
| Molecular Weight | ~394.5 g/mol | nps.org.auwikipedia.orgnewdrugapprovals.orgwikidata.orgmedsinfo.com.au |
| PubChem CID | 5282237 | mims.comwikipedia.orgdrugbank.comnih.govwikidata.orguni.lunih.gov |
| CAS Number | 64318-79-2 | nps.org.auwikipedia.orgwikidata.orgmedsinfo.com.aunih.gov |
| Appearance | Colourless to pale yellow viscous liquid (for INN) / Yellow-white spindle shaped solids (for pessaries) | nps.org.aumedsinfo.com.au |
Advanced Analytical Methodologies for Cervagem Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic techniques are fundamental for separating Cervagem from complex matrices and quantifying its presence. High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis, offering high resolving power and sensitivity for drug analysis, impurity profiling, and assay determination. researchgate.net The principle involves the differential partitioning of components between a stationary phase and a mobile phase. researchgate.net HPLC systems typically consist of high-pressure pumps, an injection system, a chromatographic column, a detector, and a recorder. researchgate.net
Gas Chromatography (GC) is another technique utilized in pharmaceutical analysis, separating components based on their volatility and partitioning between a mobile gas phase and a stationary phase. researchgate.net While GC is highly sensitive, its application may be limited for less volatile or thermally labile compounds like some prostaglandins (B1171923), often requiring derivatization. mdpi.com
Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is a powerful hyphenated technique offering enhanced specificity and sensitivity for the analysis of pharmaceuticals and metabolites in biological matrices. novapublishers.com For instance, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been successfully applied for the determination of misoprostol (B33685) acid, another prostaglandin (B15479496) E1 analog, in whole blood samples, demonstrating high sensitivity and selectivity. researchgate.net This suggests the applicability of LC-MS/MS techniques for the quantification of this compound in research samples. The method typically involves sample preparation steps like solid-phase extraction (SPE) followed by chromatographic separation and detection by mass spectrometry in modes such as electrospray ionization (ESI) and multiple reaction monitoring (MRM). researchgate.net
Thin Layer Chromatography (TLC), while simpler and more cost-effective, is primarily used for qualitative analysis, compound identification, and purity checks. researchgate.net It can be coupled with mass spectrometry for direct elution and identification of substances based on their chromatographic fingerprint. mdpi.com
These chromatographic methods, particularly when coupled with mass spectrometry, are indispensable tools for the separation and quantification of this compound in various research matrices, including biological samples.
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic methods provide valuable information regarding the structure of this compound and its interactions with other molecules. Raman spectroscopy is a technique that has been used to investigate the biochemical composition of tissues, such as the human cervix, allowing for the identification of biochemical markers and monitoring changes. nih.govnih.gov This application is relevant to research involving this compound's effects on cervical tissue.
Other spectroscopic techniques, including UV-Vis spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD), are commonly used in the characterization of materials, such as those used in the development of biosensors. nih.gov These methods can provide insights into the chemical bonds, functional groups, and crystalline structure of compounds.
In the pharmaceutical industry, various spectroscopic technologies, including Near-Infrared (NIR), Mid-Infrared (MIR), Raman, and Terahertz (THz) spectroscopy, are employed for controlling the chemical composition of pharmaceutical products and assessing the distribution of active pharmaceutical ingredients (APIs). recendt.at Spatially resolved spectroscopy allows for the determination of the exact local distribution of chemical components. recendt.at While direct application to this compound was not explicitly found, these spectroscopic approaches are broadly applicable to the structural characterization and interaction studies of pharmaceutical compounds.
Electrochemical and Biosensor Applications in this compound Research
Electrochemical methods and biosensors offer sensitive and rapid approaches for the detection of biomarkers and potentially for the analysis of this compound or its effects. Electrochemical biosensors combine the high sensitivity of electrochemical techniques with the selectivity of biological recognition elements. frontiersin.orgmdpi.com They can convert biological or chemical events into measurable electrical signals. mdpi.com
These biosensors have shown promise in the early diagnosis of diseases by screening for biomarkers. frontiersin.org For example, electrochemical biosensors have been developed for the detection of Human Papillomavirus-16 (HPV-16), a causative agent of cervical cancer, using modified electrodes and electrochemical techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov The high sensitivity, selectivity, portability, and low cost of electrochemical biosensors make them attractive for clinical medicine and point-of-care applications. frontiersin.orgmdpi.com
While specific electrochemical or biosensor applications directly targeting this compound were not detailed in the search results, the principles and advancements in this field, particularly in the context of cervical health and biomarker detection, suggest their potential applicability for monitoring this compound or its related biological effects in research settings.
Advanced Techniques for Metabolite Identification in Non-Human Biological Matrices
Understanding the metabolic fate of this compound in biological systems is crucial for comprehensive research. Advanced techniques are employed for metabolite identification, particularly in non-human biological matrices used in preclinical studies.
Metabolomics, the large-scale study of metabolites, often utilizes techniques like Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF-MS/MS) for non-targeted analysis. nih.gov This approach allows for the identification of changes in metabolic profiles and potential biomarkers, as demonstrated in studies investigating cervicitis in a rat model. nih.gov
Mass Spectrometry Imaging (MSI), such as MALDI-MSI, combined with advanced software and workflows, is used for comprehensive annotation and identification of metabolites in tissues. biorxiv.orgthermofisher.com LC-MSn workflows are also employed for metabolite identification and structural elucidation in pharmaceutical metabolism studies. thermofisher.com These techniques enable the separation and identification of metabolites in complex biological samples.
Theoretical and Future Directions in Cervagem Research
Computational Modeling and Molecular Dynamics Simulations of Receptor Interactions
Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding the intricate interactions between drug molecules like gemeprost (B1671425) and their target receptors mdpi.comnih.gov. These in silico methods can provide insights into the molecular basis of ligand-receptor efficacy by simulating the interaction between compounds and receptors mdpi.com. Docking algorithms, such as AutoDock and Glide, can predict and visualize the binding modes and energetics of drug-receptor complexes mdpi.com.
For Cervagem, computational modeling could be used to:
Predict the precise binding site(s) of gemeprost on prostaglandin (B15479496) receptors, particularly the receptors involved in cervical ripening and uterine contraction.
Analyze the binding affinity and kinetics of gemeprost interaction with its primary receptors, potentially identifying key residues involved in the interaction.
Explore the conformational changes induced in the receptor upon gemeprost binding using molecular dynamics simulations mdpi.com. This can offer a dynamic view of the interaction over time, providing insights into the stability and flexibility of the drug-receptor complex mdpi.com.
Investigate the selectivity of gemeprost for different prostaglandin receptor subtypes, which could help explain its specific pharmacological effects and potentially identify off-target interactions.
Aid in the rational design of novel gemeprost analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties nih.gov. Quantitative structure-activity relationship (QSAR) modeling, integrated with machine learning algorithms, could predict the activity of new compounds based on their structural attributes mdpi.com.
Advances in computational power and algorithm development have made MD simulations more accessible, allowing for the study of complex biological systems at an atomic level mdpi.com. This offers a promising avenue for gaining a more detailed understanding of how this compound exerts its effects at the molecular level.
Exploration of Novel Biochemical Pathways Influenced by this compound
Beyond its known interactions with prostaglandin receptors, future research may delve into identifying and characterizing novel biochemical pathways that are influenced by this compound. Biochemical pathways involve a sequence of chemical reactions facilitated by enzymes, essential for various biological processes, including cellular signaling taylorandfrancis.com.
Given that this compound is a prostaglandin analogue and prostaglandins (B1171923) are involved in a wide array of physiological processes, it is plausible that gemeprost could impact pathways beyond those directly related to cervical ripening and uterine contraction. Research in this area could involve:
Using 'omics' approaches, such as metabolomics and transcriptomics, to identify changes in cellular metabolite profiles or gene expression patterns upon exposure to gemeprost. Metabolomics, for instance, can globally quantitate small molecular weight intermediates of biochemical pathways taylorandfrancis.com.
Investigating potential interactions with enzymes or transporters within various cellular pathways.
Exploring the influence of this compound on inflammatory pathways, as prostaglandins are known mediators of inflammation.
Studying its potential effects on pathways involved in tissue remodeling and extracellular matrix turnover, given its role in cervical softening, which involves collagen dispersion and changes in components like hyaluronic acid researchgate.net.
Examining potential cross-talk between prostaglandin signaling pathways and other signaling cascades.
Potential for this compound as a Pharmacological Probe in Fundamental Biological Processes
This compound's specific activity as a prostaglandin E1 analogue makes it a valuable tool, or pharmacological probe, for investigating fundamental biological processes mediated by prostaglandins. Pharmacological probes are compounds used to study the function of specific proteins or pathways in biological systems.
Future research could utilize this compound to:
Further elucidate the complex mechanisms of cervical ripening, a process involving significant remodeling of the extracellular matrix and influenced by various factors including prostaglandins, cytokines, and hyaluronic acid researchgate.net. Using this compound could help dissect the specific roles of PGE1 signaling in these events.
Study uterine contractility and the signaling pathways involved in initiating and maintaining labor.
Investigate the role of prostaglandin signaling in other reproductive processes.
Explore the broader implications of PGE1 signaling in other physiological systems where prostaglandins are known to play a role, such as the modulation of immune responses or vascular function.
By using this compound as a tool to selectively activate or modulate PGE1-mediated pathways, researchers can gain a deeper understanding of the intricate molecular events that govern these fundamental biological processes.
Unexplored Research Avenues and Methodological Advancements
The future of this compound research also lies in exploring currently unexplored avenues and leveraging methodological advancements. This could include:
Investigating the potential for targeted delivery systems for gemeprost to improve its specificity and reduce potential systemic exposure.
Exploring the possibility of combination therapies involving this compound and other compounds to achieve synergistic effects or target multiple pathways simultaneously.
Applying advanced imaging techniques to visualize the distribution of this compound in tissues and its interaction with receptors in real-time.
Utilizing gene-editing technologies or other advanced molecular biology techniques to study the impact of modulating prostaglandin receptors or downstream signaling molecules on cellular responses to gemeprost.
Conducting further research into potential differences in response to this compound based on genetic variations in prostaglandin receptors or related enzymes.
These unexplored avenues and methodological advancements hold the potential to significantly expand our understanding of this compound's pharmacology and unlock new possibilities for its application in medicine and biological research.
Q & A
Q. What experimental models are commonly used to study Cervagem's reproductive toxicity, and how are they validated?
this compound's reproductive effects are typically studied in rodent models (e.g., rats, mice) and in vitro systems like human endometrial cell lines. Validation involves comparing outcomes with clinical data and ensuring consistency with established protocols (e.g., OECD Guidelines for Reproductive Toxicity Testing). Researchers must control variables such as estrous cycle timing and hormonal status to ensure reproducibility .
Table 1: Common Models for this compound Studies
| Model Type | Key Parameters | Validation Criteria |
|---|---|---|
| Rodent (in vivo) | Gestational stage, dosage | Fetal resorption rates, hormonal assays |
| Human cell lines | Prostaglandin receptor expression | Apoptosis markers, cytokine release |
Q. What standardized protocols exist for administering this compound in preclinical studies?
this compound is administered via intraperitoneal (IP) or intravenous (IV) routes, with dosages ranging from 0.1–5 mg/kg in rodents. Protocols align with ISO 10993-11 guidelines for systemic toxicity testing. Critical steps include:
Q. How is this compound synthesized and characterized in academic research?
this compound (C23H38O5) is synthesized via stereoselective prostaglandin analog synthesis, with purity verified by HPLC (>98%) and structural confirmation via NMR and mass spectrometry. Researchers must document batch-specific impurities and stability under storage conditions (e.g., −80°C for long-term storage) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity levels of this compound (e.g., moderate vs. slight toxicity)?
Discrepancies often arise from differences in administration routes (IP vs. IV), dosage, or model organism sensitivity. A systematic approach includes:
- Conducting meta-analyses to identify confounding variables (e.g., Table 2).
- Replicating studies under standardized conditions (e.g., ISO 10993-11).
- Using pharmacokinetic modeling to assess bioavailability differences .
Table 2: Conflicting Toxicity Reports in this compound Studies
| Study Reference | Route | Dosage (mg/kg) | Observed Toxicity | Model Organism |
|---|---|---|---|---|
| (CDB775) | IP | 2.5 | Moderate | Rat |
| (C23H38O5) | IV | 1.0 | Slight | Mouse |
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
Non-linear regression models (e.g., four-parameter logistic curves) are used to calculate EC50 values. Researchers should:
Q. How can experimental design minimize bias in this compound's reproductive toxicity assessments?
Blinding during data collection and randomization of treatment groups are critical. Additional strategies include:
Q. What methodologies address this compound's stability and decomposition during long-term studies?
Stability testing under simulated experimental conditions (e.g., pH, temperature) is essential. Techniques include:
Q. How do nomenclature discrepancies (e.g., CDB775 vs. C23H38O5) impact literature reviews on this compound?
Researchers should use systematic search strategies:
- Combine CAS registry numbers (e.g., 56385-65-4) with IUPAC names in databases like PubMed or SciFinder.
- Cross-reference patents (e.g., EP0003489B1) and chemical registries to resolve ambiguities .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
